3-Methyl-1-(3-oxo-3-phenylpropyl)-4-phenyl-4-piperidinyl propionate
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Overview
Description
3-Methyl-1-(3-oxo-3-phenylpropyl)-4-phenyl-4-piperidinyl propionate is a complex organic compound with a unique structure that combines a piperidine ring with phenyl and propionate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(3-oxo-3-phenylpropyl)-4-phenyl-4-piperidinyl propionate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of Phenyl Groups: Phenyl groups are introduced via Friedel-Crafts alkylation or acylation reactions.
Formation of the Propionate Ester: The final step involves esterification, where the propionate group is attached to the piperidine ring using reagents like propionic anhydride in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperidine rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester and phenyl positions, using reagents like sodium methoxide or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or Grignard reagents in ether.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-Methyl-1-(3-oxo-3-phenylpropyl)-4-phenyl-4-piperidinyl propionate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme-substrate interactions and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(3-oxo-3-phenylpropyl)-4-phenyl-4-piperidinyl propionate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-(3-oxo-3-phenylpropyl)-4-phenylpiperidine: Lacks the propionate ester group.
4-Phenyl-4-piperidinyl acetate: Contains an acetate ester instead of a propionate ester.
3-Methyl-4-phenylpiperidine: Lacks the 3-oxo-3-phenylpropyl group.
Uniqueness
3-Methyl-1-(3-oxo-3-phenylpropyl)-4-phenyl-4-piperidinyl propionate is unique due to the combination of its structural features. The presence of both phenyl and propionate groups attached to a piperidine ring provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
4370-29-0 |
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Molecular Formula |
C24H29NO3 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
[3-methyl-1-(3-oxo-3-phenylpropyl)-4-phenylpiperidin-4-yl] propanoate |
InChI |
InChI=1S/C24H29NO3/c1-3-23(27)28-24(21-12-8-5-9-13-21)15-17-25(18-19(24)2)16-14-22(26)20-10-6-4-7-11-20/h4-13,19H,3,14-18H2,1-2H3 |
InChI Key |
MZORJBGOVRTVQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1(CCN(CC1C)CCC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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